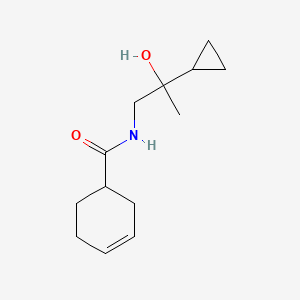

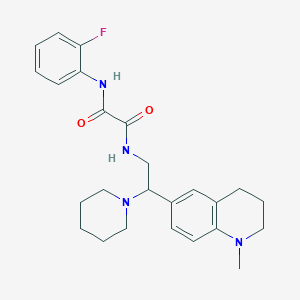

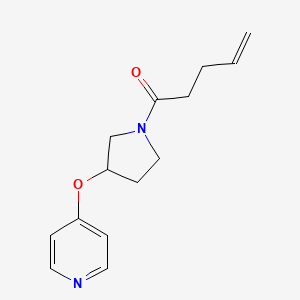

N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI string for N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-enecarboxamide is InChI=1S/C13H21NO2/c1-13(16,11-7-8-11)9-14-12(15)10-5-3-2-4-6-10/h2-3,10-11,16H,4-9H2,1H3,(H,14,15) . The InChIKey is VVSHNZCLNMWVED-UHFFFAOYSA-N . The Canonical Smiles representation is CC(CNC(=O)C1CCC=CC1)(C2CC2)O .Applications De Recherche Scientifique

Asymmetric [3 + 2] Photocycloadditions

N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-ene-1-carboxamide: has been employed in asymmetric [3 + 2] photocycloadditions. In this context, chiral hydrogen-bonding (H-bonding) catalysis plays a crucial role. The compound acts as an H-bonding donor or acceptor, facilitating the construction of enantioenriched three-dimensional molecules. These reactions are valuable for creating complex stereocenters and have practical implications in drug synthesis and asymmetric catalysis .

Bioactive Compound Frameworks

The structural motif of isoinolin-1-one , featuring a spiro-five-membered ring, is prevalent in bioactive compounds. N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-ene-1-carboxamide serves as a key building block for such frameworks. Researchers have explored its potential in designing novel bioactive molecules with diverse pharmacological activities .

Indole Derivatives and Pharmacological Activity

Indole derivatives are of significant interest due to their biological and clinical applications. While not directly an indole, N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-ene-1-carboxamide shares some structural features. Understanding its pharmacological activity could reveal additional applications, especially in drug discovery and development .

Catalytic Strategies for Radical Additions

The compound’s unique reactivity allows for innovative catalytic strategies. Researchers have explored its use in radical additions to olefins, providing enantioselective control. By leveraging chiral H-bonding catalysis, scientists aim to create valuable intermediates for pharmaceutical synthesis .

Electron-Rich Olefins and Stereoselective Reactions

The compound’s versatility extends to electron-neutral and electron-rich olefins. It enables the construction of all-carbon quaternary stereocenters from 1,1-diaryl ethylenes. These reactions have implications for drug development and asymmetric synthesis .

Plant Hormone Analogues

While not directly related to plant hormones, the compound’s structural features may inspire analogues with potential plant growth-regulating properties. Investigating its effects on plant physiology could yield interesting findings .

Dai, Y., Liang, S., Zeng, G., Huang, H., Zhao, X., Cao, S., & Jiang, Z. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(11), 3787–3795. DOI:10.1039/D1SC07044D Sharma, A., & Kumar, S. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–10. DOI:10.1186/s43094-020-00141-y

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(16,11-7-8-11)9-14-12(15)10-5-3-2-4-6-10/h2-3,10-11,16H,4-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSHNZCLNMWVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCC=CC1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)

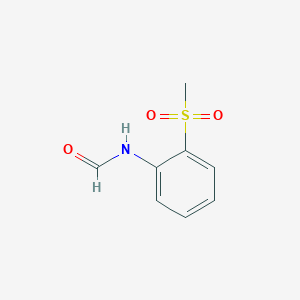

![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)